Tetraphenylarsenic-arsenic fluoride
Description
Tetraphenylarsenic-arsenic fluoride is a hypothetical or less-documented organoarsenic compound presumed to combine a tetraphenylarsenic moiety [(C₆H₅)₄As] with an arsenic-fluoride component. While direct structural and spectroscopic data for this compound are absent in available literature, its proposed structure may resemble organometallic arsenic salts, such as tetraphenylarsonium derivatives paired with inorganic arsenic-fluoride anions (e.g., [(C₆H₅)₄As]⁺[AsF₆]⁻).
Properties
CAS No. |
30185-60-5 |
|---|---|
Molecular Formula |
C24H20As2F6 |
Molecular Weight |
572.2 g/mol |
IUPAC Name |
hexafluoroarsenic(1-);tetraphenylarsanium |
InChI |
InChI=1S/C24H20As.AsF6/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2-1(3,4,5,6)7/h1-20H;/q+1;-1 |
InChI Key |
MWMXLSXSQBNFIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.F[As-](F)(F)(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetraphenylarsenic-arsenic fluoride typically involves the reaction of tetraphenylarsenic chloride with a fluoride source. One common method is the reaction of tetraphenylarsenic chloride with potassium fluoride in an organic solvent such as acetonitrile. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as: [ \text{(C}_6\text{H}_5\text{)}_4\text{AsCl} + \text{KF} \rightarrow \text{(C}_6\text{H}_5\text{)}_4\text{AsF} + \text{KCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Tetraphenylarsenic-arsenic fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: The fluoride group can be substituted with other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium chloride or sodium hydroxide can be employed under mild conditions.
Major Products Formed:
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Compounds with different substituents replacing the fluoride group.
Scientific Research Applications
Tetraphenylarsenic-arsenic fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of tetraphenylarsenic-arsenic fluoride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or altering the conformation of target proteins. The presence of both arsenic and fluoride allows it to interact with a wide range of biological molecules, leading to diverse effects.
Comparison with Similar Compounds
Comparison with Similar Arsenic Compounds
To contextualize tetraphenylarsenic-arsenic fluoride, we compare its inferred properties with those of well-characterized arsenic fluorides and organoarsenic compounds.
Inorganic Arsenic Fluorides
Arsenic Trifluoride (AsF₃)
- Chemical Formula : AsF₃
- Molecular Weight : 131.92 g/mol
- Melting Point : -8.5°C
- Boiling Point : 63°C
- Density : 2.73 g/cm³
- Applications : Used as a fluorinating agent and in semiconductor manufacturing .
Arsenic Pentafluoride (AsF₅)
Organoarsenic Compounds
Tetraphenylarsonium Chloride ([(C₆H₅)₄As]⁺Cl⁻)
- Molecular Weight : 456.83 g/mol
- Melting Point : 245–247°C (decomposes)
- Applications : Phase-transfer catalyst in organic synthesis .
Phenylarsonic Acid (C₆H₅AsO₃H₂)
Comparative Analysis
Table 1: Key Properties of Arsenic Fluorides and Organoarsenic Compounds
| Compound | Type | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|---|
| Arsenic Trifluoride (AsF₃) | Inorganic | 131.92 | -8.5 | 63 | Fluorinating agent, electronics |
| Arsenic Pentafluoride (AsF₅) | Inorganic | 169.91 | -79.8 | -52.8 | Superacid chemistry |
| Tetraphenylarsonium Chloride | Organoarsenic | 456.83 | 245–247 (dec.) | N/A | Phase-transfer catalysis |
| This compound* | Organoarsenic | ~580 (estimated) | N/A | N/A | Hypothetical: Catalysis, materials |
*Estimated properties based on structural analogs.
Key Findings:
Reactivity: Inorganic arsenic fluorides (e.g., AsF₃) exhibit high reactivity as fluorinating agents, whereas organoarsenic compounds like tetraphenylarsonium salts are more stable and used in catalysis .
Thermal Stability: Organoarsenic compounds generally decompose at higher temperatures (>200°C) compared to inorganic fluorides, which volatilize at lower temperatures .
Toxicity: Inorganic arsenic fluorides are highly toxic and corrosive, while organoarsenic compounds exhibit lower acute toxicity but require careful handling due to arsenic content .
Q & A
Basic: What spectroscopic and analytical techniques are recommended for characterizing Tetraphenylarsenic-arsenic fluoride?
Methodological Answer:
For structural confirmation, use and NMR to verify arsenic-phosphorus bonding environments and aromatic proton signals. Pair this with X-ray crystallography to resolve crystal lattice parameters and confirm molecular geometry. Elemental analysis (EA) should validate stoichiometry, while FT-IR identifies vibrational modes of As-F bonds (expected ~700–800 cm). For purity assessment, combine HPLC with UV-Vis detection, referencing standards for arsenic-containing compounds .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Based on GHS classifications for structurally similar arsenic/fluoride compounds:
- Personal Protective Equipment (PPE): Wear nitrile gloves (≥0.11 mm thickness), chemical-resistant lab coats, and sealed goggles to prevent skin/eye contact (Category 1A irritation risk) .
- Ventilation: Use fume hoods with ≥100 ft/min airflow to mitigate inhalation of arsenic vapors or fluoride particulates.
- Decomposition Mitigation: Avoid strong oxidizers (e.g., HNO) to prevent hazardous reactions releasing AsH or HF ; store in inert atmospheres (N or Ar) at <25°C .
Advanced: How can researchers resolve contradictions in reported thermal stability data for this compound?
Methodological Answer:
Contradictions often arise from differences in sample purity or experimental conditions. Use simultaneous DSC-TGA under controlled atmospheres (e.g., N vs. air) to isolate decomposition pathways. Cross-validate with mass spectrometry (MS) to identify volatile byproducts (e.g., AsF, CH radicals). For computational support, perform DFT calculations to model bond dissociation energies and compare with empirical data .
Advanced: What methodologies assess the environmental persistence of this compound in aqueous systems?
Methodological Answer:
Simulate environmental conditions using batch reactors with varying pH (4–10), ionic strength, and organic matter (e.g., humic acid). Quantify arsenic/fluoride leaching via ICP-MS and ion chromatography. For degradation kinetics, apply pseudo-first-order models to half-life calculations. Compare results with groundwater studies on co-contaminant behavior (e.g., As-F interactions in aquifers) .
Basic: What synthetic routes yield high-purity this compound?
Methodological Answer:
Opt for stepwise ligand substitution :
React triphenylarsine with AsCl in anhydrous THF at −78°C to form Tetraphenylarsenic chloride.
Fluorinate using KF in acetonitrile (60°C, 12 hrs), followed by vacuum distillation to remove KCl byproducts.
Purify via recrystallization from toluene/hexane (1:3 v/v), targeting >98% purity (validated by EA and HPLC) .
Advanced: How can mechanistic studies elucidate the interaction of this compound with biomolecules?
Methodological Answer:
Employ isothermal titration calorimetry (ITC) to measure binding affinities with model proteins (e.g., albumin). For redox activity, use cyclic voltammetry in buffered solutions (pH 7.4) to detect As/As transitions. Complement with molecular docking simulations (e.g., AutoDock Vina) to predict binding sites on DNA/enzymes. Validate toxicity via in vitro assays (e.g., MTT on HepG2 cells) with arsenic-selective probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
